molecular formula C16H17NO4S B2830501 N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 942006-89-5

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2830501
CAS No.: 942006-89-5
M. Wt: 319.38
InChI Key: VTQWZPLMDFAPLV-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a chemical compound with the molecular formula C16H17NO4S It is characterized by a benzodioxepine ring system fused with a sulfonamide group and a benzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves the following steps:

    Formation of the Benzodioxepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepine ring. This can be achieved through a condensation reaction between catechol and an appropriate dihalide under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxepine intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Benzylation: The final step involves the benzylation of the nitrogen atom in the sulfonamide group. This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups in the molecule.

    Substitution: The benzyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzodioxepine ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: This compound has a thiol group instead of a sulfonamide group, which can lead to different reactivity and applications.

    3,4-Dihydro-2H-1,5-benzodioxepine:

Uniqueness

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to the presence of both the sulfonamide and benzyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-22(19,17-12-13-5-2-1-3-6-13)14-7-8-15-16(11-14)21-10-4-9-20-15/h1-3,5-8,11,17H,4,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQWZPLMDFAPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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